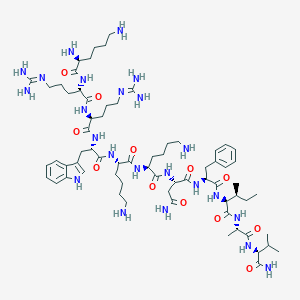
1-(2,2-Dimethoxyethyl)-4-fluorobenzene
説明
1-(2,2-Dimethoxyethyl)-4-fluorobenzene is a chemical compound with the CAS Number: 1269151-82-7 . It has a molecular weight of 184.21 . The IUPAC name for this compound is 1-(2,2-dimethoxyethyl)-2-fluorobenzene .
Molecular Structure Analysis
The molecular structure of 1-(2,2-Dimethoxyethyl)-4-fluorobenzene can be represented by the InChI code: 1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
1-(2,2-Dimethoxyethyl)-4-fluorobenzene is a liquid at room temperature .科学的研究の応用
Chemical Reactions and Substitution Mechanisms
- Fluorobenzene Reactions : Research involving fluorobenzene derivatives, such as 1-(2,2-Dimethoxyethyl)-4-fluorobenzene, includes exploring substitution reactions. For example, in a study by Goryunov et al. (2010), various fluorobenzene derivatives underwent substitution reactions to yield compounds like 1-(dimethylphosphanyl)-fluorobenzenes, indicating the potential for diverse chemical transformations in this class of compounds (Goryunov et al., 2010).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : Studies like those by Thalladi et al. (1998) and Tejender S. Thakur et al. (2010) on fluorobenzenes reveal insights into the crystal structures and intermolecular interactions, including C−H···F interactions, in fluorobenzene derivatives. This research helps understand the structural properties of compounds including 1-(2,2-Dimethoxyethyl)-4-fluorobenzene (Thalladi et al., 1998); (Thakur et al., 2010).
Organometallic Chemistry
- Applications in Organometallic Chemistry : Pike et al. (2017) discuss the use of fluorobenzenes in organometallic chemistry, highlighting their role as non-coordinating solvents and in C-H and C-F bond activation reactions. Such applications can be relevant for 1-(2,2-Dimethoxyethyl)-4-fluorobenzene in the context of synthesis and catalysis (Pike et al., 2017).
Photophysics and Molecular Aggregation
- Photophysics of Fluorobenzenes : Levitus et al. (2001) investigated the photophysics of fluorobenzene derivatives, analyzing how aggregation affects their optical properties. Such studies provide valuable insights into the behavior of fluorobenzene derivatives like 1-(2,2-Dimethoxyethyl)-4-fluorobenzene under different conditions (Levitus et al., 2001).
Synthesis and Derivative Formation
- Synthesis of Fluorobenzene Derivatives : Research on synthesizing various fluorobenzene derivatives, including those structurally related to 1-(2,2-Dimethoxyethyl)-4-fluorobenzene, is essential for expanding the application scope of these compounds. For instance, Sweeney et al. (2018) synthesized a fluorobenzene derivative, demonstrating methods that could potentially apply to the synthesis of 1-(2,2-Dimethoxyethyl)-4-fluorobenzene (Sweeney et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
1-(2,2-dimethoxyethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-3-5-9(11)6-4-8/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDKNFHCKJLHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564369 | |
| Record name | 1-(2,2-Dimethoxyethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethoxyethyl)-4-fluorobenzene | |
CAS RN |
121039-98-3 | |
| Record name | 1-(2,2-Dimethoxyethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50564369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,2-dimethoxyethyl)-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















